(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H20FN5O and its molecular weight is 413.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, due to its complex structure incorporating dihydroisoquinolin and triazolyl groups, has been a focal point in synthetic chemistry research, particularly in the development of novel heterocyclic compounds. A notable example is the synthesis and structural elucidation of similar compounds, where the strategic incorporation of fluoro-benzyl and pyridinyl substituents has been explored for their potential biological activities (Jiang et al., 2019). This research underscores the compound's relevance in generating new chemical entities with possible therapeutic applications.
Anticonvulsant and Antagonist Activities
Compounds structurally related to the one have been synthesized and evaluated for their biological activities, including anticonvulsant and NK-1 antagonist activities. For instance, derivatives have been assessed for their efficacy as sodium channel blockers and anticonvulsant agents, revealing significant potential in the treatment of neurological disorders (Malik & Khan, 2014). Additionally, the exploration of pyridine metallation chemistry has led to the discovery of compounds exhibiting NK-1 antagonist activity, highlighting the compound's role in the development of new pharmacological agents (Jungheim et al., 2006).
Molecular Interactions and Crystallography
The detailed study of molecular interactions, such as those involving the (3,4-dihydroisoquinolin-2(1H)-yl) group, has implications for understanding the compound's behavior in solid states and its potential interaction mechanisms in biological systems. Crystallographic analysis and Hirshfeld surface analysis have been applied to similar molecules to investigate their intermolecular interactions and stability, providing valuable insights into their physicochemical properties and interaction profiles (Prasad et al., 2018).
Chemical Reactivity and Synthesis Optimization
Research into the synthesis and reactivity of similar compounds has led to the development of innovative synthetic methodologies, including catalyst- and solvent-free conditions, to enhance the efficiency and sustainability of chemical synthesis processes. For instance, the regioselective synthesis of related compounds via microwave-assisted Fries rearrangement has been reported, demonstrating the compound's utility in facilitating the development of more efficient synthetic routes (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O/c25-21-8-4-3-7-20(21)16-30-23(18-9-12-26-13-10-18)22(27-28-30)24(31)29-14-11-17-5-1-2-6-19(17)15-29/h1-10,12-13H,11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVQVRCUJJTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.